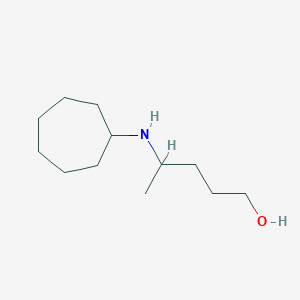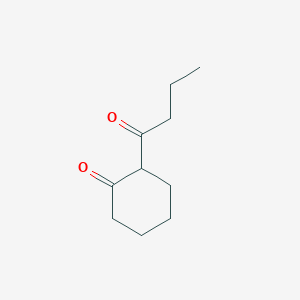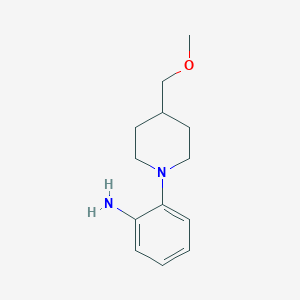
2-(4-(Methoxymethyl)piperidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Methoxymethyl)piperidin-1-yl)aniline is a chemical compound with the molecular formula C12H20N2O It is a heterocyclic tertiary aliphatic amine containing a piperidine ring substituted with a methoxymethyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxymethyl)piperidin-1-yl)aniline typically involves the reaction of 4-(Methoxymethyl)piperidine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Methoxymethyl)piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or nitro-substituted aniline derivatives.
Applications De Recherche Scientifique
2-(4-(Methoxymethyl)piperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(Methoxymethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Piperazinyl)aniline: Another piperidine derivative with similar structural features.
N-(1-Hydroxyethyl)-3-methyl-4-hydroxypiperidine: A piperidine derivative with hydroxyl groups.
N-Phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide: A fentanyl analogue with a piperidine core.
Uniqueness
2-(4-(Methoxymethyl)piperidin-1-yl)aniline is unique due to its methoxymethyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-[4-(methoxymethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C13H20N2O/c1-16-10-11-6-8-15(9-7-11)13-5-3-2-4-12(13)14/h2-5,11H,6-10,14H2,1H3 |
Clé InChI |
CGEYJGCFINTBTQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCN(CC1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)
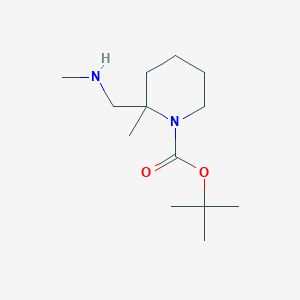
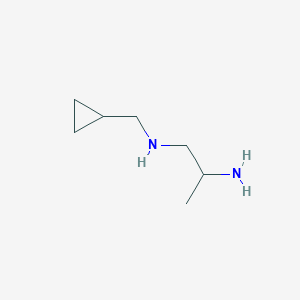
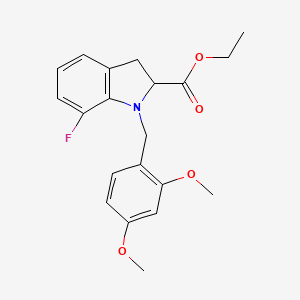
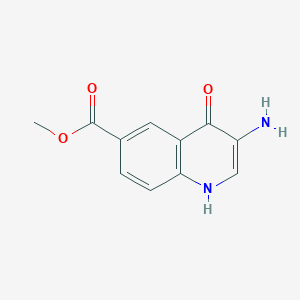
![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
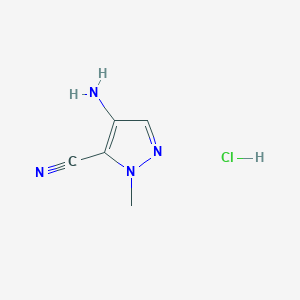
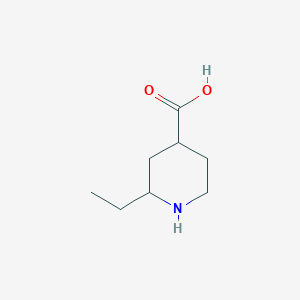
![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)
